molecular formula C21H24N2O4 B10986044 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide

4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10986044
M. Wt: 368.4 g/mol
InChI Key: BFVPELQOZNBVLY-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indoles are a significant group of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes methoxy groups and a carboxamide functional group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

4,7-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: Used as a probe to study indole-related biological pathways and receptor interactions.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.

    Material Science: Investigated for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole core is known to interact with various biological pathways, potentially modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the N-[2-(2-methoxyphenyl)ethyl] group, which may result in different biological activities.

    1-Methyl-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.

    2-(2-Methoxyphenyl)ethylamine: A simpler structure that may serve as a precursor in the synthesis of more complex indole derivatives.

Uniqueness

4,7-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, while the carboxamide group provides stability and potential for hydrogen bonding interactions.

This compound’s unique structure makes it a valuable subject for ongoing research in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-23-16(13-15-18(26-3)9-10-19(27-4)20(15)23)21(24)22-12-11-14-7-5-6-8-17(14)25-2/h5-10,13H,11-12H2,1-4H3,(H,22,24)

InChI Key

BFVPELQOZNBVLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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